Ethyl 2-(pyrimidin-2-yl)propanoate
Description
Ethyl 2-(pyrimidin-2-yl)propanoate is an ester derivative of propanoic acid featuring a pyrimidine ring at the β-position of the propanoate backbone. Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms, imparts unique electronic and steric properties to the compound, influencing its reactivity, solubility, and biological activity. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic drugs and pesticides .
Properties
CAS No. |
191725-65-2 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 g/mol |
IUPAC Name |
ethyl 2-pyrimidin-2-ylpropanoate |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)7(2)8-10-5-4-6-11-8/h4-7H,3H2,1-2H3 |
InChI Key |
DXIQUQYLOVOVHV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)C1=NC=CC=N1 |
Canonical SMILES |
CCOC(=O)C(C)C1=NC=CC=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Ethyl Propanoate Derivatives
Substituent Effects on Physicochemical Properties
- Polarity and Solubility: The hydroxyl group in Ethyl 2-hydroxy-3-(pyrimidin-2-yl)propanoate increases hydrophilicity compared to the parent compound, making it more soluble in polar solvents . In contrast, fenoxaprop-ethyl’s bulky benzoxazolyl-phenoxy group enhances lipophilicity, favoring membrane permeability in herbicidal applications .
- Acidity: The hydroxyl and sulfanyl substituents (e.g., in ) lower the pKa of the propanoate moiety, increasing acidity and influencing ionizability under physiological conditions.
Reactivity and Stability
- Hydrolysis: Esters with electron-withdrawing groups (e.g., sulfanyl in ) undergo faster hydrolysis under basic conditions. Fenoxaprop-ethyl’s chloro-benzoxazolyl group stabilizes the ester against enzymatic degradation, prolonging herbicidal activity .
- Oxidative Stability : Thioether linkages (e.g., in ) are susceptible to oxidation, whereas oxygen-based esters (e.g., ) exhibit greater stability.
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